The table below summarizes the fundamental chemical and application data for the Fmoc-Photolabile Linker.
| Property | Description |
|---|---|
| CAS Number | 162827-98-7 [1] [2] [3] |
| Molecular Formula | C₂₈H₂₈N₂O₈ [1] [2] [4] |
| Molecular Weight | 520.53 g/mol [1] [3] [4] |
| Synonym | 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [2] [3] [4] |
| Primary Application | Solid-phase synthesis of peptide amides [1] [2] [3] |
| Cleavage Mechanism | Photolysis (UV light) [2] [5] |
| Key Feature | Enables cleavage under neutral conditions, compatible with acid- and base-sensitive groups [2] |
The Fmoc-Photolabile Linker is a specialized chemical tool designed for solid-phase peptide synthesis (SPPS), particularly for producing peptide amides [1] [2]. Its core function is to provide a temporary connection between the growing peptide chain and the solid support, which can be broken on demand using light.
The following diagram illustrates the typical workflow for using the Fmoc-Photolabile Linker in solid-phase peptide synthesis:
The primary application of this linker is the solid-phase synthesis of C-terminal peptide amides, a common motif in bioactive peptides [1] [2]. Its value is particularly high in advanced research and screening applications where traditional cleavage methods are unsuitable.
Photolabile linkers, also known as photocleavable or photoremovable protecting groups (PPGs), are molecules that undergo cleavage upon irradiation with light. This provides a high degree of spatiotemporal control, allowing for the release of synthesized peptides or active drugs without the need for chemical reagents, making the process "traceless" [1]. They are particularly valuable for synthesizing acid-sensitive products, enabling orthogonality in complex synthetic strategies, and for applications in targeted drug delivery [2] [3].
The two most common PPG families are the nitrobenzyl-based groups and carbonyl-based groups (e.g., phenacyl) [1]. Their cleavage mechanisms are as follows:
p-hydroxyphenacyl (pHP). Upon photoexcitation, the pHP group rearranges, leading to the rapid release of the substrate and the formation of a non-reactive byproduct, p-hydroxyacetophenone [1].The following diagram illustrates the logical workflow for selecting and applying a photolabile linker in solid-phase synthesis.
Decision workflow for photolabile linker-based synthesis.
The table below summarizes key photolabile linkers and their performance characteristics.
| Linker / PPG Name | Core Structure | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Applications | Notes |
|---|---|---|---|---|---|
| Hcnb Linker [2] | 2-hydroxy-4-carboxy-6-nitrobenzyl | Not specified | Not specified | Solid-phase synthesis of cyclic peptides & C-terminal thioesters | A backbone amide linker (BAL); stable to acid, enables on-resin cyclization. |
| ortho-Nitrobenzyl (ONB) [3] [4] | Nitrobenzyl | ~365 | Varies (0.01 - 0.5+) | Peptide synthesis, drug conjugates, surface patterning [2] [3] [4] | Most common type; can be modified to improve performance. |
| 6-Nitroveratryl (Nve) [2] | Dimethoxy-nitrobenzyl | ~365 | Higher than basic ONB | Model dipeptide release, foundational chemistry [2] | Modifications red-shift absorption and increase efficiency. |
| p-Hydroxyphenacyl (pHP) [1] | Carbonyl-based | ~300 | 0.1 - 1.0 (substrate-dependent) | Caging biologically active molecules (e.g., neurotransmitters) | Fast release (ns); clean byproducts via Photo-Favorskii rearrangement. |
| Coumarin-based [5] | Coumarin derivative | 400 - 500 | Up to 0.45 | Optochemical biology, caged secondary messengers | Can be modified for single or two-photon excitation; red-shifted light. |
This protocol uses the Hcnb linker on an aminomethyl TG resin to synthesize a head-to-tail cyclic peptide, avoiding solubility issues and epimerization common in solution-phase cyclization.
This methodology describes surface patterning and photorelease, useful for creating dynamic cell culture environments or protein arrays.
PEG-azide). The alkyne-functionalized conjugate (cRGD-NO2) is attached to this azide-coated surface via a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction).
The core principle of o-nitrobenzyl photochemistry in linkers is that their cleavage kinetics can be finely tuned through strategic chemical modifications. The following table summarizes key findings from a foundational study on how different substituents affect the rate of photochemical cleavage [1] [2] [3].
| Linker ID / Type | Key Structural Feature | Observed Effect on Cleavage Rate (Compared to baseline linker 4) | Performance Notes & Solvent Effects |
|---|---|---|---|
| Phenacyl linker | Traditional phenacyl group | Slow cleavage in water; no cleavage in organic solvents [1] [2] | Limited application scope due to solvent constraints [1] [2]. |
| Linker 4 | Standard o-nitrobenzyl | Baseline "modest" cleavage rate [1] [2] | Serves as a reference point for comparing new designs [1] [2]. |
| Linker 13a | Veratryl core (two alkoxy groups on benzene ring) | "Dramatic" increase [1] [2] | Faster rates in aprotic solvents (e.g., p-dioxane) than in aqueous environments [2]. |
| Linker 13b | Veratryl core + additional benzylic methyl group | 5-fold increase over 13a [1] [2] | One of the fastest linkers in the study; veratryl-based linkers can be 60-90 times faster than linker 4 [2]. |
| Linker 19 | Longer carboxylic acid tether (butyric acid vs. acetic) | Modest improvement in organic media; slight decrease in water [1] [2] | Demonstrates how the anchoring tether length can influence kinetics differently based on solvent [1] [2]. |
| Linker 21 | Amide-based cleavable benzylic substituent | 3 to 7 times faster than ester-based Linker 19 [1] [2] | Highlights the benefit of an amide group over an ester at the cleavable position [1] [2]. |
For a practicing scientist, the theoretical kinetics must be translated into practical use. Recent publications continue to build upon these foundational principles.
The following diagram illustrates a common workflow for using a photolabile linker in solid-phase synthesis, integrating the concepts discussed.
Generalized workflow for solid-phase synthesis using a photolabile linker.
The table below summarizes the fundamental chemical and physical properties of Fmoc-Photo-Linker (CAS 162827-98-7) [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 162827-98-7 [1] [2] |
| Systematic Name | 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [1] [2] |
| Molecular Formula | C₂₈H₂₈N₂O₈ [1] [2] |
| Molecular Weight | 520.53 g/mol [1] [4] |
| Appearance | White to yellow solid [1] [3] |
| Melting Point | 199-203 °C [1] [3] |
| Storage | 2-8°C [1] [3] |
This linker belongs to a class of o-nitrobenzyl-based photolabile linkers [5]. Its key functional feature is a photolabile moiety that cleaves under UV light irradiation, enabling the release of synthesized peptides under neutral conditions [2].
This compound is primarily used in the solid-phase synthesis of peptide amides [2]. Its main advantage is enabling a final cleavage step that is orthogonal to standard acidic cleavage methods.
The following diagram illustrates a generalized experimental workflow for using a photolabile linker in solid-phase peptide synthesis, which can be adapted for the this compound [6] [5].
Experimental workflow for photolabile linker in SPPS
The protocol below is adapted from published procedures for Fmoc-SPPS and photolabile linkers [6] [5].
Materials & Reagents
Procedure
Linker Attachment & First Amino Acid Coupling:
Peptide Chain Elongation:
Final Cleavage via UV Irradiation:
This linker is a key tool in advanced biochemical screening and materials science due to its spatiotemporal control over molecular release.
When working with this compound, please observe the following safety precautions [3]:
Photolabile linkers are designed to be chemically stable throughout the multi-step synthesis process but rupture efficiently upon photoirradiation. The cleavage mechanism typically involves a light-induced electronic excitation, leading to a rearrangement or bond scission that releases the target molecule [1].
The most established and widely used family of photolabile linkers are the o-nitrobenzyl (o-NB) derivatives [2] [3] [1]. When irradiated, the o-nitrobenzyl group undergoes a mechanism that ultimately breaks the linker-target molecule bond. Recent research focuses on fine-tuning their structure to influence the properties of the released molecule, such as introducing specific modifications at the reducing-end of glycans [2] [4].
Other important linker classes include [5] [1]:
Different synthesis goals require linkers with specific cleavage mechanisms and final product functionalities. The table below summarizes the primary types of photolabile linkers and their typical uses.
| Linker Type | Cleavage Condition | Functionality After Cleavage | Primary Applications |
|---|---|---|---|
| o-Nitrobenzyloxy | ~350 nm UV Light [1] | Carboxylic Acid [2] | Solid-phase synthesis of oligosaccharides and peptide acids [2] [1] |
| o-Nitrobenzylamino | ~350 nm UV Light [1] | Amine / Carboxamide [6] | Synthesis of C-terminal peptide amides [6] [1] |
| Phenacyl | ~350 nm UV Light [1] | Carboxylic Acid [1] | General solid-phase organic synthesis [1] |
| Cobalamin-based | 360-550 nm Visible Light [5] | Varies (depends on axial ligand) [5] | Drug delivery, light-triggered release in biological systems [5] |
| Backbone Amide Linker (BAL) | UV Light [7] | Peptide with free C-terminus [7] | Synthesis of cyclic peptides and peptide thioesters [7] |
The following workflow illustrates a generalized process for solid-phase synthesis using a photolabile linker, from immobilization to final photocleavage.
General workflow for solid-phase synthesis using a photolabile linker, from linker immobilization to final photochemical release.
The efficiency of a photolabile linker is measured by its performance under photolysis. The table below outlines key quantitative metrics for different linker systems, highlighting the influence of the labile bond and environmental conditions.
| Linker / System | Quantum Yield (Φ) | Cleavage Wavelength | Key Performance Findings |
|---|---|---|---|
| Cobalamin (with tuned ligand) | Up to >40% in water [5] | 360 nm [5] | Efficiency is highly dependent on the β-axial ligand's properties (size, hydrophobicity, ability to stabilize radicals) and solvent [5]. |
| Cobalamin (large hydrophobic ligand) | <15% in water [5] | 360 nm [5] | Quantum yield can improve twofold in organic solvents like DMF compared to aqueous environments [5]. |
| o-NB Ester Bond | Not specified | ~350 nm [3] | Exhibits significant rates of both photolysis and hydrolysis, which can be a drawback for applications requiring orthogonality [3]. |
| o-NB Carbamate Bond | Not specified | ~350 nm [3] | Demonstrates superior light responsiveness and high resistance to hydrolysis compared to the ester counterpart [3]. |
| Fluorophore-Conjugated Cobalamin | Up to 4-fold enhancement [5] | 360 nm [5] | Substituting with efficient photon-capturing fluorophores significantly enhances photolysis yield under tissue-mimetic conditions [5]. |
This protocol details the creation of a photolabile solid support and its application in automated glycan assembly (AGA) [2].
This protocol focuses on using cobalamin as a photolabile platform, which is particularly relevant for drug delivery applications [5].
Choosing the right photolabile linker is critical for experimental success. Consider the following factors:
Abstract This document provides detailed application notes and protocols for employing a photolabile backbone amide linker (BAL) in Fmoc solid-phase peptide synthesis (SPPS). The presented methodology is tailored for the synthesis of acid-sensitive peptides, head-to-tail cyclic peptides, and peptide thioesters for native chemical ligation. The Hcnb (2-hydroxy-4-carboxy-6-nitrobenzyl) linker [1], identified as highly efficient, allows for on-resin cyclization and C-terminal modification through mild photochemical cleavage (300–360 nm), bypassing the need for strongly acidic conditions and minimizing side reactions.
The development of photolabile linkers for SPPS addresses a critical need in peptide chemistry: the synthesis of peptides that are incompatible with standard acidic cleavage conditions [1]. Traditional acid-labile linkers (e.g., Wang or Rink Amide) use trifluoroacetic acid (TFA) for global deprotection and peptide release, which can degrade acid-sensitive functionality or modify the peptide sequence.
The photolabile BAL strategy tethers the growing peptide chain via an internal amide nitrogen, freeing both the N- and C-termini for on-resin modification [1]. This is paramount for:
2.1. Photolabile Linkers A survey of photolabile motifs identified the 6-nitroveratryl (Nve) motif as a top performer, leading to the development of the advanced Hcnb linker [1]. The Hcnb linker solves the problem of inefficient acylation of linker-bound amino esters via an O-to-N transacylation mechanism, enabling high-yielding peptide assembly even with sterically hindered amino acids [1].
Table 1: Comparison of Evaluated Photolabile Motifs [1]
| Photolabile Motif | Key Characteristics | Efficiency in Model Dipeptide Release |
|---|---|---|
| p-Oxyphenacyl (Op) | Facile excitation at 300-360 nm [1]. | Surveyed for performance [1]. |
| α-Methyl-p-oxyphenacyl (Mop) | Facile excitation at 300-360 nm [1]. | Surveyed for performance [1]. |
| p-Oxybenzoin (Obz) | Facile excitation at 300-360 nm [1]. | Surveyed for performance [1]. |
| α,o-Dimethyl phenacyl (Dmp) | Facile excitation at 300-360 nm [1]. | Surveyed for performance [1]. |
| 6-Nitroveratryl (Nve) | Facile excitation at 300-360 nm; most efficient in preliminary survey [1]. | Highest efficiency [1]. |
| Hcnb (Final Design) | Derived from Nve; enables efficient amino acid loading and acylations [1]. | High yield in model tripeptide cleavage [1]. |
2.2. Solid Support and Standard Fmoc-SPPS Reagents
The following diagram and protocol outline the complete synthesis process, from linker loading to final photolytic cleavage.
3.1. Protocol in Detail
Step 1: Resin Preparation and Swelling
Step 2: Loading the First (C-terminal) Amino Acid
Step 3: Standard Fmoc-SPPS Cycle Elongate the peptide chain by repeating the following cycle for each amino acid:
Step 4: On-Resin Modifications (Pre-Cleavage)
Step 5: Photolytic Cleavage
The Hcnb photolabile linker methodology has been validated by synthesizing cyclic peptides and peptide thioesters in high overall yield and purity [1]. This approach directly addresses key bottlenecks in automated SPPS for complex targets [3].
Table 2: Key Advantages of the Hcnb Photolabile Linker
| Feature | Advantage | Application Impact |
|---|---|---|
| Orthogonal Cleavage | UV light cleavage avoids acidic conditions [1]. | Enables synthesis of peptides with acid-sensitive modifications. |
| Backbone Amide Linker (BAL) | Frees both N- and C-termini while the peptide is anchored [1]. | Directly enables on-resin head-to-tail cyclization and C-terminal derivatization. |
| Stable to Fmoc SPPS | Withstands repetitive piperidine deprotection and standard coupling conditions [1]. | Reliable for synthesizing long peptide sequences. |
| Efficient Acylation | O-to-N transacylation allows high-yielding loading of hindered amino acids [1]. | Reduces risk of truncated sequences and improves overall yield. |
| On-Resin Global Deprotection | Acid-stable linker allows TFA deprotection and washing before photolysis [1]. | Delivers a cleaner final product after photocleavage. |
The integration of the Hcnb photolabile backbone amide linker into Fmoc-SPPS provides a powerful and versatile method for synthesizing complex peptide architectures that are inaccessible through traditional acid-labile strategies. This protocol enables the automated, high-purity production of cyclic peptides and peptide thioesters, unlocking new possibilities in peptide drug development and chemical biology [3] [1].
The Fmoc-Photolabile Linker, with the chemical name 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is designed for the solid-phase synthesis of peptide amides [1] [2]. Its core function is to anchor the growing peptide chain to the solid support and release the final product upon irradiation with UV light, a process known as photocleavage [3] [4].
This photolytic cleavage proceeds under neutral conditions, which stands in contrast to traditional acid-labile linkers that require strong acids like trifluoroacetic acid (TFA) [4]. This key characteristic makes it highly valuable for synthesizing peptides that are sensitive to harsh acidic conditions, allowing for the use of a wide range of standard protecting groups and enabling the cleavage of fully side-chain-protected peptide fragments for further applications like native chemical ligation [4] [2].
The following workflow and detailed protocol outline the solid-phase peptide synthesis steps using the Fmoc-Photolabile Linker.
1. Resin Functionalization and First Amino Acid Coupling
2. Peptide Chain Elongation
3. Final Cleavage and Workup
The Fmoc-Photolabile Linker is particularly suited for advanced peptide synthesis applications where traditional acidic cleavage is problematic.
The table below compares the Fmoc-Photolabile Linker with two other common methods for synthesizing peptide amides.
| Feature | Fmoc-Photolabile Linker | Sieber Amide Resin | Rink Amide Resin |
|---|---|---|---|
| Cleavage Mechanism | Photolytic (UV Light) [4] | Mildly Acidic (1-3% TFA) [8] | Strongly Acidic (≥95% TFA) [8] |
| Cleavage Conditions | Neutral | Mildly Acidic | Harshly Acidic |
| Orthogonality | High (stable to TFA) [7] | Low (cleaved by TFA) | Low (cleaved by TFA) |
| Suitability for Acid-Sensitive Peptides | Excellent | Good | Poor |
| Typical Use Case | Acid-sensitive peptides, protected fragments | Peptide amides requiring mild acid cleavage | Standard peptide amides |
The This compound (CAS 162827-98-7) is a photolabile linker designed for the solid-phase synthesis of peptide amides [1] [2]. Its key advantage is that cleavage is induced by ultraviolet (UV) light under neutral conditions, providing orthogonality to acid-labile protecting groups and linkers commonly used in standard Fmoc peptide chemistry [3]. This makes it particularly valuable for synthesizing sensitive peptides or for applications requiring a spatially and temporally controlled release of the peptide product, such as in the construction of peptide arrays for cell-based assays [4].
The table below summarizes the core conditions for cleaving the this compound, derived from the application-focused literature.
| Parameter | Typical Condition | Context & Notes |
|---|---|---|
| Cleavage Stimulus | Ultraviolet (UV) Light [3] [4] | - |
| Reaction Conditions | Neutral pH [3] | Orthogonal to acid-labile protecting groups. |
| Reaction Format | Batch or Flow Chemistry [3] | Flow systems can offer more efficient irradiation [3]. |
| Reported Irradiation Time | 60 minutes [4] | Used in a cell array format; optimal time may vary with setup. |
| Resulting Product | Peptide Amide [1] | The linker is designed for the synthesis of C-terminal carboxamides. |
Here are detailed methodologies for applying the this compound in different experimental contexts.
This protocol is adapted from a study that used the photo-cleavable linker to release immobilized peptides for cell-toxicity analysis in a 96-well plate format [4].
This is a generalized protocol for cleaving the final peptide from the solid support after synthesis.
The following diagram illustrates the core experimental workflow for using the this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful analytical technique for studying kinase activity and inhibitor responses in biomedical research. This robust technology enables rapid, high-sensitivity detection of phosphorylated peptides with minimal sample preparation, making it particularly valuable for drug discovery applications and cancer research where kinase dysregulation plays a critical pathological role [1]. The fundamental principle of MALDI-TOF MS involves soft ionization of biomolecules using a matrix that absorbs laser energy, followed by time-of-flight separation based on mass-to-charge ratios ((m/z)), typically in the range of 2-20 kDa which corresponds well with ribosomal and regulatory proteins [1].
The integration of Fmoc-based peptide synthesis with specialized photo-cleavable linkers creates a sophisticated biosensor platform for monitoring intracellular kinase activity. This approach is especially valuable for assessing drug response and resistance mechanisms in live cells, addressing a critical need in personalized cancer treatment [2]. These biosensors can be designed to target specific kinases, such as Abl kinase in chronic myeloid leukemia (CAML), and provide quantitative data on inhibitor efficacy and resistance patterns that develop in patients undergoing long-term therapy [2].
This compound peptide biosensors represent an innovative approach for detecting intracellular kinase activity by combining solid-phase peptide synthesis with photo-cleavable elements and mass spectrometric detection. These biosensors typically incorporate several key components:
The operational mechanism relies on the differential mass shift that occurs upon phosphorylation, which is readily detectable by MALDI-TOF MS. When the biosensor peptide is introduced into live cells, cellular kinases phosphorylate specific residues within the substrate domain. Following incubation, cells are lysed and the peptides are captured using affinity purification (e.g., streptavidin-coated magnetic beads). Application of UV light (302 nm) cleaves the photo-linker, releasing the substrate portion for MALDI-TOF MS analysis [2]. The appearance of peaks corresponding to phosphorylated peptides directly indicates kinase activity, while the ratio of phosphorylated to non-phosphorylated forms provides quantitative assessment of inhibition by therapeutic compounds.
Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis provides the foundation for creating these sophisticated biosensor constructs. The Fmoc protecting group is removed using cyclic secondary amines such as piperidine, 4-methylpiperidine, or piperazine, which facilitate efficient deprotection through a two-step mechanism involving removal of the acidic proton at the 9-position of the fluorene ring system followed by β-elimination [3]. The choice of deprotection reagent can influence synthesis efficiency, with recent studies indicating that 4-methylpiperidine and piperazine can effectively replace piperidine while potentially offering advantages in toxicity and handling [3].
Table 1: Comparison of Fmoc Deprotection Reagents for Peptide Biosensor Synthesis
| Reagent | pKa (25°C) | Deprotection Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Piperidine (PP) | 11.1 | High (~95%) | Rapid deprotection, well-established | Controlled substance, aspartimide formation |
| 4-Methylpiperidine (4MP) | 10.78 | High (~92%) | Reduced toxicity, efficient with hydrophobic peptides | Slightly slower kinetics |
| Piperazine (PZ) | 9.73 | Moderate (~85%) | Legal accessibility, good for standard sequences | Less efficient with arginine-rich sequences |
Materials and Equipment:
Synthetic Procedure:
Critical Considerations:
Materials and Equipment:
Experimental Workflow:
Cell Culture and Treatment:
Sample Processing:
MALDI-TOF MS Analysis:
Figure 1: Experimental workflow for this compound MALDI-TOF MS kinase activity assay
For comprehensive signaling network analysis, a multiplexed approach can be employed using substrate libraries. This methodology enables simultaneous monitoring of multiple kinase activities within the same biological sample:
Substrate Library Design:
Library Application:
MALDI Imaging Mass Spectrometry (IMS):
Table 2: Key Parameters for MALDI-TOF MS Kinase Assay Optimization
| Parameter | Recommended Conditions | Optimization Range | Impact on Results |
|---|---|---|---|
| Biosensor Concentration | 10-50 μM | 1-100 μM | Higher concentrations improve signal but may cause cellular toxicity |
| Incubation Time | 4 hours | 1-8 hours | Longer incubation increases phosphorylation signal |
| Cell Number | 2.5 × 10⁶ cells/mL | 1-5 × 10⁶ cells/mL | Affects signal intensity and assay reproducibility |
| FTase Concentration | 100 nM - 1 μM | 0.1 nM - 10 μM | Enzyme-dependent; optimize for specific kinase targets |
| Matrix Composition | CHCA in 50% ACN, 0.1% TFA | HCCA for lower MW, SA for higher MW | Critical for ionization efficiency and signal quality |
| Laser Shots | 200 per spot | 100-500 per spot | Affects signal-to-noise ratio and spatial resolution |
The this compound MALDI-TOF MS platform provides a robust method for high-throughput screening of kinase inhibitors and validation of compound efficacy. The technology has been successfully applied to:
The mass spectrometric readout provides direct evidence of compound efficacy at the molecular level, complementing traditional cell viability assays and offering insights into mechanism of action.
Recent advances combine experimental MALDI-TOF MS approaches with computational peptide design to create optimized kinase biosensors:
Generative Deep Learning: Gated Recurrent Unit-based Variational Autoencoders (GRU-VAE) generate peptide sequences with predicted high binding affinity for specific kinases [5]
Structure-Based Optimization: Rosetta FlexPepDock refines peptide-protein interactions and assesses binding energies [5]
Molecular Dynamics Validation: MM/GBSA calculations predict binding stability and specificity before experimental testing [5]
This integrated approach has yielded significantly improved peptide inhibitors for β-catenin and NF-κB essential modulator (NEMO), with some designs showing 15-fold enhanced binding affinity compared to parent peptides [5].
Figure 2: Integrated computational and experimental workflow for kinase biosensor development
Low Phosphorylation Signal:
High Background Noise:
Poor Mass Spectrometry Resolution:
Incomplete Photo-Cleavage:
Quantification Approach:
Validation Controls:
The ongoing evolution of this compound MALDI-TOF MS kinase assays continues to expand their applications in biomedical research:
Single-Cell Kinase Profiling: Miniaturization of protocols coupled with high-sensitivity mass spectrometers enables kinase activity measurement in individual cells, revealing heterogeneity in signaling responses within populations [4].
Spatial Kinase Activity Mapping: Integration with MALDI imaging mass spectrometry allows correlation of kinase activation patterns with tissue morphology in clinical specimens, potentially enabling personalized medicine approaches in oncology [4].
High-Content Signaling Network Analysis: Expanded substrate libraries covering multiple signaling pathways facilitate systems-level analysis of drug effects on signaling networks rather than individual kinases [4].
Dynamic Monitoring: Development of photo-linkers with varying cleavage properties could enable time-resolved analysis of kinase activity dynamics in live cells.
The continued synergy between solid-phase peptide synthesis methodology, photo-cleavable chemistry, and mass spectrometry technology promises to further enhance the sensitivity, multiplexing capability, and biomedical relevance of these powerful kinase activity assays.
Photocleavable peptide-conjugated magnetic beads represent an advanced platform that combines the separation capabilities of magnetic beads with the precise release properties of photocleavable linkers. This technology enables researchers to isolate, manipulate, and release biomolecules with exceptional spatial and temporal control through light activation. The integration of photocleavable linkers between the magnetic bead surface and conjugated peptides allows for gentle elution of captured molecules under mild conditions, preserving their structural integrity and biological activity. These systems have found diverse applications across multiple fields including kinase activity profiling, diagnostic assays, and cell-surface interaction studies [1] [2].
The core principle relies on photocleavable molecules, typically o-nitrobenzyl derivatives, which undergo cleavage upon exposure to specific wavelengths of light (commonly UV light around 365 nm). This cleavage event rapidly releases the conjugated peptide along with any captured molecules within nanoseconds of photoexcitation, providing a clean separation mechanism that avoids harsh elution conditions often required in conventional affinity purification [1].
The most commonly employed photocleavable moiety in these systems is the o-nitrobenzyl ether derivative, particularly 4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)] butanoic acid (Fmoc-aminoethyl photolinker). This linker demonstrates excellent stability under ambient light conditions while undergoing rapid fragmentation via a two-photon photolysis mechanism when exposed to UV irradiation at 365 nm. The cleavage reaction occurs within nanoseconds after photoexcitation, providing precise temporal control over the release process [1].
The photocleavage mechanism involves the excitation of the nitrobenzyl group to a singlet state, followed by intersystem crossing to a triplet state and subsequent hydrogen abstraction. This leads to molecular rearrangement and cleavage of the peptide from the linker, releasing it into solution while leaving the magnetic bead behind for potential reuse [1].
The foundation of these systems relies on superparamagnetic beads with uniform size distribution and functionalized surfaces. Commonly used platforms include:
These magnetic cores provide rapid separation capabilities when exposed to magnetic fields while remaining dispersed in solution when the field is removed, facilitating efficient washing and processing steps.
A critical consideration in constructing effective photocleavable bead systems is the incorporation of appropriate spacer molecules between the bead surface and the photocleavable linker. Research has demonstrated that spacer composition and length significantly impact biomolecule accessibility and binding efficiency:
Table: Spacer Design Considerations
| Spacer Type | Composition | Key Advantages | Optimal Applications |
|---|---|---|---|
| Polyglycine | (Gly)₅ | Simple synthesis, flexibility | General purpose applications |
| PEG-based | dPEG₄, dPEG₈, dPEG₁₂ | Reduced non-specific binding, enhanced solubility | Complex biological samples |
| Diblock | (Gly)₅-PEG₄ | Combines flexibility with anti-fouling properties | Cell lysates, serum samples |
Studies have shown that inserting a diblock spacer consisting of poly(glycine) and poly(ethylene glycol) segments markedly enhances phosphorylation efficiency in kinase assays compared to direct attachment or single-component spacers. The polyglycine segment provides flexibility, while the PEG segment reduces non-specific binding and improves substrate accessibility to enzymes [1].
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the complete preparation workflow for photocleavable peptide-conjugated magnetic beads:
Determine peptide loading capacity by measuring:
Typical loading capacities range from 50-200 pmol peptide per μg of magnetic beads, depending on bead size and surface area [1] [3].
Validate bead functionality through:
Materials:
Procedure:
The photocleavable bead platform enables efficient determination of inhibitor IC₅₀ values:
Table: Representative IC₅₀ Values for Bcr-Abl Kinase Inhibitors
| Inhibitor | Target | Reported IC₅₀ | Assay Format |
|---|---|---|---|
| Imatinib | c-Abl | ~200 nM | Purified kinase |
| Imatinib | Bcr-Abl in K562 cells | Consistent with literature | Cell extract |
| Dasatinib | c-Abl | ~1 nM | Purified kinase |
The simple, label-free, MALDI-based protein kinase assay using photocleavable peptide-conjugated magnetic beads can be readily adapted for multiplexed analysis of multiple peptide substrates and alternative post-translational modifications, providing a valuable tool for drug discovery and clinical testing [1].
For applications requiring higher specificity in complex samples, a hybrid capture system using peptide-oligonucleotide conjugates can be employed:
This approach combines advantages of both solution-phase and solid-phase assays, offering enhanced specificity while maintaining the benefits of homogenous reaction kinetics [4].
As demonstrated for skin sensitization assessment (C-SPRA-MB), peptides can be directly synthesized on magnetic beads using Fmoc chemistry:
Table: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low peptide loading | Incomplete activation | Increase crosslinker concentration or reaction time |
| High non-specific binding | Inadequate spacer | Incorporate PEG-containing spacers |
| Incomplete photocleavage | Insufficient UV exposure | Optimize UV intensity and duration |
| Poor kinase activity | Steric hindrance | Extend spacer length or use diblock spacers |
| Bead aggregation | Surface hydrophobicity | Include surfactants in storage buffer |
Photocleavable peptide-conjugated magnetic beads provide a versatile platform for diverse applications in molecular interaction studies, drug discovery, and diagnostic assays. The key advantages include spatiotemporal control over release, compatibility with mass spectrometry analysis, preservation of biological activity through gentle elution, and potential for multiplexed analyses. By following the detailed protocols outlined in this document, researchers can implement this powerful technology to address challenging questions in biomolecular interaction analysis and high-throughput screening.
This compound (CAS 162827-98-7) is a specialized reagent used in solid-phase synthesis, primarily for the production of C-terminal peptide amides [1] [2]. Its key advantage is the ability to be cleaved under neutral conditions using UV light, providing orthogonality to standard acidic cleavage conditions and protecting groups used in Fmoc-based peptide synthesis [1] [2].
The general workflow for its use, from immobilization to release, can be summarized as follows:
The transition from batch to flow chemistry for photocleavage offers significant advantages for optimization and scalability.
The following table summarizes the key parameters for photocleavage based on the available information. Note that specific optimized values for variables like UV wavelength and irradiation time in a flow system are not explicitly provided in the search results and would require experimental determination or consultation with more specialized literature.
| Parameter | Details & General Guidance | Specific Values from Search Results |
|---|---|---|
| Linker Identity | This compound (for peptide amides) [1] | CAS 162827-98-7; Formula: C₂₈H₂₈N₂O₈ [1] [4] |
| UV Light Source | Nitrogen UV laser [5] | Not specified in the context of flow cleavage protocols. |
| Wavelength | Suitable for o-nitrobenzyl-based linkers [3] | Not explicitly stated. |
| Reaction Medium | Compatible with various solvents used in solid-phase synthesis [1] | No specific solvent recommendations found. |
| Irradiation Time | Controlled by flow rate and reactor volume [1] | Not specified. |
| Key Advantage | Cleavage under neutral conditions [1] [2] | Orthogonal to standard protecting groups [1]. |
Since the search results lack granular optimization data, here are crucial factors you must experimentally determine for your specific setup:
The search results successfully confirm the application of this compound in flow chemistry photocleavage [1] [2]. However, they lack the specific, quantitative data required for a definitive optimization protocol. The following critical information is missing:
The Fmoc-Photolabile Linker is a specialized chemical tool designed for peptide synthesis. The following table summarizes its key characteristics [1] [2] [3]:
| Property | Description |
|---|---|
| CAS Number | 162827-98-7 |
| Molecular Formula | C₂₈H₂₈N₂O₈ |
| Molecular Weight | 520.53 g/mol |
| Primary Application | Solid-phase synthesis of peptide amides. |
| Cleavage Mechanism | Photocleavage under neutral conditions using UV light. |
| Key Feature | Enables the use of various standard amino acid protecting groups (e.g., Fmoc). |
While the Fmoc-Photo-Linker itself is for peptide synthesis, the general workflow for creating photodegradable hydrogels involves incorporating a similar ortho-nitrobenzyl (o-NB) photolabile moiety into a crosslinker. The following protocol is adapted from established methods in the literature [4] [5] [6].
The diagram below illustrates the complete experimental workflow.
The table below summarizes key quantitative parameters from the protocol and expected results based on literature.
| Parameter | Typical Range / Value | Notes / Purpose |
|---|---|---|
| PEG4NB Concentration | 10 - 20 mM (in precursor) | Determines initial polymer network density [5]. |
| Thiol:ene Molar Ratio | 1:1 | Stoichiometric balance for step-growth polymerization [5]. |
| Eosin Y Concentration | 0.1 - 1.0 mM | Photoinitiator for visible light gelation [4] [5]. |
| Visible Light Intensity | 5 - 20 mW/cm² | For gelation; wavelength: 400-700 nm [5]. |
| Gelation Time | 2 - 10 minutes | Time for storage modulus (G') to plateau [5]. |
| UV Degradation Wavelength | 365 nm | For cleaving the o-nitrobenzyl moiety [4] [6]. |
| UV Light Intensity | ~10 mW/cm² | For controlled degradation [5]. |
To adapt your research using this compound, consider these critical points from the literature:
Caged compounds are biologically active molecules that have been rendered temporarily inactive through covalent modification with a photolabile protecting group (PPG), also known as a "caging group." These specialized molecular tools enable precise spatiotemporal control over biological processes by releasing the active molecule only upon irradiation with light of specific wavelengths [1] [2]. The concept was first introduced in 1978 when Kaplan, Forbush, and Hoffman described a light-activatable ATP analog that could be hydrolyzed by the Na/K-ATPase only after photolysis [3]. Since then, caging technology has expanded to encompass a wide range of biomolecules including neurotransmitters, second messengers, ions, peptides, and even proteins and nucleic acids [1] [4].
The fundamental principle underlying caged compounds is straightforward: a key functional group essential for biological activity is identified and covalently modified with a photolabile moiety, rendering the molecule biologically inert [3]. Upon absorption of light, the photolabile group undergoes cleavage, restoring biological activity with exceptional temporal and spatial precision [1]. This optical control enables researchers to probe complex biological systems in ways that traditional chemical tools cannot match, making caged compounds invaluable for studying dynamic cellular processes such as signal transduction, neural transmission, and cellular motility [2] [3].
The effectiveness of any caged compound depends critically on the properties of its photolabile protecting group. Ideal PPGs should possess several key characteristics: (1) efficient absorption at biologically compatible wavelengths (preferably >400 nm to minimize photodamage), (2) high quantum yield for photorelease (maximizing active molecule release per photon absorbed), (3) biological inertness of both the caged compound and the photoproducts, (4) rapid reaction kinetics (faster than the biological process being studied), and (5) adequate aqueous solubility [4] [3]. Recent advances in PPG development have focused particularly on shifting absorption to longer wavelengths and improving two-photon uncaging efficiency for greater tissue penetration and reduced background phototoxicity [4] [5].
Table 1: Key Photolabile Protecting Group Families and Their Properties
| PPG Family | Representative Examples | Absorption Max (nm) | Quantum Yield | Key Advantages | Common Applications |
|---|---|---|---|---|---|
| o-Nitrobenzyl | CNB-Glu, DMNB | 260-350 | 0.01-0.3 | Well-established, commercial availability | Neurotransmitters, second messengers |
| Coumarin-based | DEACM, Bhc, DEAC450 | 350-450 | 0.01-0.45 | Improved quantum yields, red-shifted absorption | Metabolites, peptides, cellular signaling molecules |
| Benzoin-based | 3′,5′-Dimethoxybenzoin | 280-350 | 0.1-0.3 | Rapid release kinetics | DNA synthesis, solid-phase chemistry |
| BODIPY-based | Various derivatives | 500-600 | 0.01-0.4 | Strong red-shifted absorption, high ε | Cellular imaging, protein regulation |
| Quinoline-based | BHQ, CHQ, CyHQ | 350-450 | Varies | Tunable properties, two-photon sensitivity | Drug delivery, neuronal signaling |
The design of effective caged compounds requires careful consideration of several fundamental chemical principles. First and foremost, the caging group must be attached to a critical functional group on the bioactive molecule that is essential for its biological activity [3]. For example, in catecholamines like epinephrine, caging typically targets the amino group, while for glutamate, the carboxylate groups are modified [1] [6]. The linkage must be stable under physiological conditions yet cleave efficiently upon irradiation, requiring careful balancing of thermodynamic stability versus photochemical lability [4].
The photochemical properties of the caging group significantly impact experimental design. The molar extinction coefficient (ε) determines the probability of photon absorption, while the quantum yield (Φ) represents the efficiency with which absorbed photons lead to product release [1]. The product of these two parameters (ε × Φ) gives the overall uncaging efficiency [4]. For biological applications, particularly those involving living cells or tissues, the wavelength dependence of uncaging is crucial. Longer wavelengths (≥400 nm) are generally preferred as they cause less photodamage and penetrate deeper into biological tissues [4] [7]. Recent developments have focused on creating caging groups that absorb in the visible range, such as the coumarin-derived N6TBHP, which can be activated at 455 nm [7].
The chemical nature of the linker between the caging group and the bioactive molecule can significantly influence both the stability and photorelease properties of caged compounds. Traditional caged compounds often feature direct attachment through ester or ether linkages, but recent research demonstrates that incorporation of a carbamate linker can improve performance in certain applications [6]. For example, in caged epinephrine analogs, the inclusion of a carbamate linker between the ortho-nitrobenzyl protecting group and epinephrine significantly reduced the formation of adrenochrome, a toxic byproduct, resulting in cleaner release of active epinephrine [6]. This highlights how strategic linker design can mitigate undesirable side reactions and improve the utility of caged compounds in biological systems.
Beyond photochemical considerations, successful caged compound design must address biological compatibility. The caged compound should be neither an agonist nor antagonist when applied to biological preparations at useful concentrations [1]. This requires careful validation of biological inertness before photolysis, as even minor residual activity can compromise experimental results. Additionally, the caged compound and its photoproducts should exhibit minimal cellular toxicity and should not interfere with normal physiological processes [1] [3].
For studies targeting intracellular processes, membrane permeability is a critical factor. Many second messengers (e.g., IP₃, cAMP, ATP, Ca²⁺) are charged molecules that cannot cross the plasma membrane when applied externally [1]. Caging typically masks charged groups, enhancing membrane permeability and allowing intracellular accumulation. Once inside the cell, the caged compound should resist metabolism until the moment of photoactivation. In some cases, designing bio-orthogonal analogs that resist endogenous degradation pathways may be necessary to achieve sustained biological effects [3]. For example, caged cAMP analogs resistant to phosphodiesterase hydrolysis have been developed to enable constitutive pathway activation [3].
The rate of uncaging must be appropriate for the biological process under investigation. Neural transmission requires millisecond or faster release kinetics, while gene transcription studies can tolerate much slower release [1]. Similarly, the spatial precision of uncaging depends on both the optical system and the photochemical properties of the caged compound. Two-photon uncaging provides exceptional three-dimensional confinement but requires caging groups with large two-photon absorption cross-sections [1] [4]. The development of caged compounds optimized for two-photon excitation, such as MNI-Glutamate, has enabled revolutionary experiments in neurobiology where individual synapses can be selectively stimulated in complex tissue preparations [1].
This protocol describes the synthesis of a caged epinephrine analog featuring a carbamate linker that significantly reduces formation of the toxic byproduct adrenochrome during photolysis [6]. The improved safety profile makes this compound particularly valuable for studies of adrenergic signaling in platelets and other sensitive cell types.
Materials:
Synthetic Procedure:
Step 1: Synthesis of 2-Nitrobenzyl (4-nitrophenyl) carbonate (2')
Step 2: Synthesis of caged epinephrine (2)
Critical Notes:
This protocol describes the synthesis of CNB-Glutamate (α-carboxy-ortho-nitrobenzyl caged glutamate), widely used for studying glutamatergic signaling in neural systems [1]. The four-step synthesis produces a caged neurotransmitter with rapid uncaging kinetics (half-time of 25 μs) suitable for activating AMPA receptors with their normal time course.
Materials:
Synthetic Procedure:
Step 1: Protection of glutamic acid
Step 2: Caging reaction
Step 3: Deprotection
Step 4: Purification
Critical Notes:
The following diagram illustrates the key decision points in the experimental workflow for developing and applying caged compounds:
Quantifying photorelease efficiency is essential for validating caged compound performance. The uncaging quantum yield (Φᵤ) represents the number of molecules released per photon absorbed and is a critical parameter for experimental design [1]. The following protocol describes how to determine this parameter using UV-Vis spectroscopy.
Materials:
Procedure:
For caged epinephrine compounds, compare the formation of adrenochrome (detectable at 490 nm) between traditional and carbamate-linked caging strategies [6]. The carbamate-linked version should show significantly reduced adrenochrome formation.
Two-photon uncaging cross-section (δᵤ) is another important parameter for applications requiring high spatial resolution in scattering tissues. This is typically measured using a two-photon microscope with a mode-locked laser and requires comparison with reference compounds of known two-photon cross-section [1] [4]. The probability of two-photon excitation varies quadratically with the incident flux density and depends on several variables according to the relationship: n ∝ δ〈P〉²τpfp²(NA²/2hcλ)² where δ is the two-photon cross section, P the incident power, τ the pulse-width, ƒ the repetition rate of the laser light, λ the wavelength of excitation light, and NA the numerical aperture of the microscope objective [1].
Comprehensive analysis of photolysis byproducts is essential for validating caged compound safety and efficacy. The following methods are recommended for characterizing photoreaction products and identifying potentially toxic byproducts.
UV-Vis Spectroscopy Monitoring:
HPLC Analysis:
NMR Spectroscopy:
Table 2: Analytical Techniques for Caged Compound Characterization
| Technique | Key Applications | Critical Parameters | Data Interpretation |
|---|---|---|---|
| UV-Vis Spectroscopy | Quantum yield determination, reaction kinetics, byproduct detection | Molar extinction coefficient, absorbance changes at λₘₐₓ | Calculate quantum yield, monitor byproduct formation kinetics |
| HPLC | Purity assessment, separation of photoproducts, stability studies | Retention times, peak area integration, photodiode array detection | Quantify release efficiency, identify side products |
| LC-MS | Structural identification of byproducts, confirmation of molecular weights | Mass accuracy, fragmentation patterns, high-resolution capability | Identify unexpected photoproducts, confirm desired structure |
| NMR Spectroscopy | Structural verification, quantification of release, byproduct identification | Chemical shifts, coupling constants, integration ratios | Verify complete caging, quantify release efficiency, identify isomers |
This protocol demonstrates the application of caged epinephrine to study adrenergic signaling in platelet activation, showcasing the spatiotemporal control enabled by photouncaging techniques [6].
Materials:
Procedure:
Expected Results:
Critical Notes:
This protocol describes using caged glutamate for precise neuronal stimulation in brain slices, enabling mapping of synaptic connectivity and studying glutamatergic signaling with high spatiotemporal resolution [1].
Materials:
Procedure:
Expected Results:
Critical Notes:
The following diagram illustrates the photouncaging mechanism and biological application pathway:
Even with carefully designed caged compounds and protocols, researchers may encounter challenges in synthesis or application. The following table addresses common issues and provides solutions based on current literature and practical experience.
Table 3: Troubleshooting Guide for Caged Compound Applications
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Background activity of caged compound | Incomplete caging, contamination with active compound, decomposition during storage | Repurify compound, verify by HPLC, test biological activity in dark | Meticulous purification, proper storage conditions (-20°C, dark, desiccated) |
| Poor uncaging efficiency | Low quantum yield, incorrect wavelength, insufficient light intensity | Verify light source wavelength match, increase light intensity, consider different PPG | Characterize photochemical properties before biological use, select PPG with high ε × Φ product |
| Cellular toxicity | Phototoxicity from UV light, toxic photoproducts, solvent effects | Use longer wavelength PPG, reduce illumination, optimize solvent concentration | Screen for toxicity in dark, use visible-light activatable PPGs, minimize DMSO (<0.5%) |
| Insufficient spatial resolution | Diffusion of released compound, large uncaging volume | Use faster-releasing PPG, reduce uncaging time, employ two-photon excitation | Select PPG with rapid kinetics (e.g., CNB for μs release), optimize two-photon parameters |
| Rapid compound degradation | Hydrolytic instability, glutathione reactivity, metabolic breakdown | Modify PPG for increased stability, use fresh compound preparations | Design PPG resistant to hydrolysis (e.g., N6TBHP with GSH stability [7]) |
| Inconsistent biological responses | Variable compound delivery, light intensity fluctuations, biological heterogeneity | Standardize application protocols, calibrate light sources, increase sample size | Include internal controls in each experiment, use calibrated light delivery systems |
Advanced Optimization Strategies:
For applications requiring particularly challenging experimental conditions, consider these advanced strategies:
Wavelength Orthogonality: When studying multiple signaling pathways simultaneously, use caged compounds with non-overlapping absorption spectra. For example, combine DEAC450-caged compounds (λₐᵦₛ = 450 nm) with CDNI-caged GABA (λₐᵦₛ = 350 nm) for independent activation of excitatory and inhibitory signaling [4]. This enables sophisticated experimental designs where different pathways can be manipulated independently with light of different wavelengths.
Two-photon Optimization: For deep tissue applications, select caged compounds with large two-photon absorption cross-sections (δ). The coumarin-based caging group 7a has a δ of 26 GM at 730 nm, significantly higher than traditional MNI-Glu [4]. When using two-photon uncaging, remember that the probability of excitation varies with the square of laser power, so small increases in power can dramatically improve efficiency, but must be balanced against increased photodamage risk.
Byproduct Management: When working with oxidation-prone compounds like epinephrine, select caging strategies that minimize toxic byproducts. The carbamate-linked caged epinephrine demonstrates how linker engineering can reduce formation of adrenochrome by 80% compared to traditional caging approaches [6]. Always include controls to identify potential confounding effects of photoproducts.
The development and application of caged compounds with optimized photolabile linkers represents a powerful methodology for precise manipulation of biological systems. The protocols outlined in this document provide researchers with practical tools for synthesizing, characterizing, and implementing these sophisticated chemical tools. Key advances in the field include the development of visible-light activatable PPGs, carbamate linkers that reduce toxic byproducts, and compounds optimized for two-photon uncaging with exceptional spatial resolution [6] [4] [7].
As caged compound technology continues to evolve, we anticipate increased emphasis on biological compatibility, orthogonal uncaging systems, and clinical translation for photopharmacological applications. By following the detailed protocols and troubleshooting guidance provided here, researchers can overcome common challenges and harness the full potential of caged compounds to address complex biological questions with unprecedented spatiotemporal precision.
The Fmoc-Photolabile Linker (CAS 162827-98-7) is a specialized chemical tool for solid-phase peptide synthesis (SPPS). Its primary function is to enable the release of the final peptide from the solid support through photochemical cleavage, offering a unique dimension of orthogonality in synthetic strategies [1] [2].
High-throughput peptide synthesis for microarrays relies on precise, miniaturized dispensing technologies. The following table compares two advanced printing techniques identified in the search results.
| Feature | Micro Impact (MI) Printing [5] | Microfluidic Pneumatic Printing [5] |
|---|---|---|
| Technology Principle | Dot matrix printer pins squeeze a PDMS cartridge to generate droplets [5]. | Pneumatic pressure is used to eject droplets [5]. |
| Spot Size | ~80 μm [5] | Information not specified in search results. |
| Loading/Dead Volume | 0.54 μL / <0.05 μL [5] | Information not specified in search results. |
| Multiplexibility | 5 channels per cartridge [5] | Information not specified in search results. |
| Cartridge Cost | Low (disposable PDMS) [5] | Information not specified in search results. |
| Reported Coupling Efficiency | High (verified by protein sequencing) [5] | Good (repeatability >90%) [5] |
The following detailed protocol is adapted from a study that successfully synthesized a 625-member tetrapeptide library for screening cell-binding ligands [5].
1. Solid Support Preparation
2. MI-Printing Synthesis Workflow The synthesis follows standard Fmoc-SPPS cycles, with the MI printer automating the dispensing of amino acids. The workflow for coupling a single amino acid is as follows:
3. Library Design and Screening Example
The search results confirm the utility of photolabile linkers for novel synthesis strategies, particularly for producing cyclic peptides and C-terminal modified peptides like thioesters [3].
Key Advantages of This Pathway:
The field of peptide synthesis is moving towards fully integrated and programmable automation. A 2025 publication in Nature Communications describes a universal automated platform that combines SPPS with a Chemical Processing Unit (Chemputer) [6]. This system uses the Chemical Description Language (χDL) to digitally encode and execute every step of peptide synthesis, including resin swelling, peptide assembly, cleavage, and precipitation, achieving high crude purities (>79%) for challenging sequences. While this study did not use a photolabile linker, its modular architecture highlights a trend towards platforms where specialized linkers and valuable post-assembly modifications (like cyclization and click chemistry) could be seamlessly integrated into a single, uninterrupted automated protocol [6].
Spatiotemporal control over peptide activity is a powerful capability for biological research and therapeutic development, enabling precise manipulation of cellular processes with minimal off-target effects. Photocaged peptides, where peptide activity is blocked by a photolabile group and restored upon light exposure, provide an excellent method for achieving this control. The Fmoc-Photo linker, formally known as 4-{4-[1-(9-fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, serves a dual purpose in solid-phase peptide synthesis (SPPS) both as a synthetic handle and, when repurposed, as an effective C-terminal photocage [1]. This document provides detailed application notes and experimental protocols for utilizing this linker to achieve precise spatiotemporal control over peptide function.
Table: Key Characteristics of the Fmoc-Photo-Linker
| Property | Specification |
|---|---|
| Chemical Name | 4-{4-[1-(9-fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid |
| Primary Role in SPPS | Photocleavable linker for resin release |
| Repurposed Role | C-terminal photocage for peptides |
| Absorption Spectrum | UV-visible light (370–405 nm) [1] |
| Cleavage Product | Native peptide with C-terminal amide |
| Compatibility | Standard Fmoc-SPPS cycles |
The this compound is an o-nitrobenzyl derivative that undergoes a photoscissile reaction when irradiated with UV-visible light (370–405 nm) [1]. Its key innovation lies in its application as a C-terminal modifying group for peptides. Installation at the C-terminus sterically hinders the peptide's interaction with its cognate receptors. Upon illumination, the linker undergoes an irreversible cleavage reaction, releasing the native, fully functional peptide [1]. This strategy is particularly effective for peptides like Orexin-B (OXB), whose receptor binding is critically dependent on an intact C-terminal amide [1].
This protocol describes the synthesis of a photocaged peptide using a "double linker" strategy on an automated fast-flow peptide synthesizer (AFPS) [1].
Objective: To synthesize a C-terminally photocaged peptide (e.g., photo-OXB).
Materials:
Procedure:
This protocol validates the bioactivity of the synthesized photocaged peptide and its native counterpart after uncaging, using a genetically encoded orexin biosensor (OxLight1) as an example [1].
Objective: To confirm the inactivity of the photocaged peptide and successful restoration of function upon light exposure.
Materials:
Procedure:
Table: Uncaging and Functional Validation Results for Photo-OXB
| Experimental Condition | Biosensor (OxLight1) Response | Interpretation |
|---|---|---|
| Photo-OXB (Dark) | No activation | Photocage effectively blocks receptor binding |
| Photo-OXB (Post-Illumination) | Robust activation | Successful uncaging releases native OXB |
| Native OXB (Control) | Robust activation | Benchmark for full bioactivity |
This protocol describes the use of photocaged peptides to control neuronal activity in an ex vivo brain slice preparation [1].
Objective: To achieve spatially and temporally precise activation of orexin signaling in medium spiny neurons of the Nucleus Accumbens.
Materials:
Procedure:
The this compound system enables diverse applications:
The following workflow diagram illustrates the complete process from peptide synthesis to biological application.
Synthesis and application workflow for photocaged peptides
While highly effective, the current reliance on UV-visible light limits tissue penetration depth for in vivo applications. Future developments are focused on shifting photocage absorption into the far-red and near-infrared (NIR) regions [4]. Emerging chromophores like BODIPY-based photocages can be activated with longer wavelengths (up to 732 nm), enabling deeper tissue penetration and reduced phototoxicity, paving the way for in vivo applications of spatiotemporally precise peptide release [4].
Here are answers to common questions about optimizing Fmoc-photo-linker cleavage:
What is the main advantage of using a photolabile linker over an acid-labile one? Photolabile linkers, such as the 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) backbone amide linker (BAL), allow for photochemical detachment of the synthesized peptide from the solid support. This avoids problems associated with acid deprotection conditions, making them ideal for acid-sensitive peptides and enabling global deprotection on the resin before a clean, final photolytic release [1].
My peptide is not cleaving completely. What could be the issue? Incomplete cleavage is often due to suboptimal irradiation. Ensure you are using the correct long-wave UV radiation (300-360 nm). The efficiency of photochemical release can vary between different photolabile motifs, with the 6-nitroveratryl (Nve) motif being one of the most efficient [1]. Also, confirm that the linker is compatible with your peptide's sequence and that the resin is properly agitated during irradiation.
I am observing side reactions during cleavage. How can I prevent them? The development of linkers like Hcnb specifically aims to suppress side reactions. Using a backbone amide linker strategy can help avoid C-terminal epimerization. Furthermore, performing a global deprotection on the resin before photocleavage allows you to wash away the deprotection by-products, resulting in a purer final peptide upon release [1].
Can I perform global deprotection while the peptide is still on a photolabile resin? Yes. A key feature of photolabile linkers like the Hcnb BAL is their stability to acids. This allows for global deprotection of side chains using reagents like trifluoroacetic acid (TFA) while the peptide is still anchored to the resin. After deprotection and washing, the pure peptide is released only upon photocleavage [1].
The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Incomplete Cleavage | Incorrect wavelength or insufficient irradiation time | Use long-wave UV (300-360 nm); optimize irradiation duration [1]. |
| Low Purity / Side Products | Side reactions during acidic steps before cleavage | Use acid-stable photolabile linker; perform global deprotection on resin and wash before photocleavage [1]. |
| Difficulty Coupling First Amino Acid | Poor reactivity of the linker-bound amino ester | Use a linker designed for efficient acylation (e.g., Hcnb linker uses O-to-N transacylation) [1]. |
| Diketopiperazine Formation | Cyclization at the dipeptide stage | Employ strategies in linker design to avoid/minimize diketopiperazine formation [1]. |
For a clear visual overview, the following diagram illustrates the key stages of solid-phase peptide synthesis using a photolabile linker.
Based on current literature, here is a detailed methodology for automated SPPS incorporating a photolabile linker. This protocol is adapted from a fully automated platform that produced peptides with high crude purity [2].
For consistent results, pay close attention to these factors:
Photocleavable linkers are valuable for their orthogonality to acid- and base-sensitive protecting groups, allowing for controlled release under mild conditions [1]. The core principle involves using specific chromophores that absorb energy from UV light, leading to bond cleavage and release of the synthesized molecule.
The table below summarizes key photolabile motifs and the reported UV wavelengths used for their cleavage.
| Photolabile Motif / Group | Reported Cleavage Wavelength | Application Context |
|---|---|---|
| 6-Nitroveratryl (Nve) motif | UV light (specific wavelength not stated) | Solid-phase synthesis of cyclic peptides and C-terminal thioesters [1]. |
| o-Nitrobenzyl derivative | 365 nm | Photocleavable peptide-conjugated magnetic beads for kinase assays [2]. |
| Photocleavable Protein Interaction Reporter (pcPIR) | UV laser light (applied at ESI spray tip) | In vivo cross-linking for mass spectrometric analysis [3]. |
Since a standard protocol for Fmoc-photo-linker optimization wasn't available, the following workflow diagrams a logical, step-by-step approach to determine the optimal UV cleavage conditions. This method is based on standard practices in photochemistry and peptide chemistry.
Detailed Methodology:
Here are some specific issues users might encounter, presented in an FAQ format.
| Question | Issue Description & Troubleshooting Tips |
|---|
| Low Cleavage Yield | Description: Inefficient release of the target molecule after UV exposure. Troubleshooting: Confirm UV lamp intensity with a light meter. Extend irradiation time. Verify the absorption spectrum of your specific photo-linker if possible, as optimal wavelength can vary [1]. | | Side Reactions | Description: Unwanted modifications to the peptide or compound during or after photocleavage. Troubleshooting: Use longer-wavelength UV (e.g., 365 nm) which is less energetic and may reduce side reactions. Ensure the photolabile linker is stable to your synthesis conditions [1]. Keep piperidine concentration at 20% to scavenge DBF and prevent alkylation side products (+222 Da mass shift) [4]. | | Incomplete Fmoc Removal Post-UV | Description: The Fmoc group remains after the piperidine deprotection step. Troubleshooting: This is likely a linker cleavage issue, not an Fmoc issue. Re-optimize UV cleavage conditions. For standard Fmoc removal, ensure fresh piperidine solution is used and extend treatment time (e.g., 2 × 10 minutes) [4]. |
When developing your protocol, remember that the Fmoc group itself is cleaved by base, not by UV light. The role of UV is to sever the link between your molecule and the solid support. The released molecule, still Fmoc-protected, is then typically deprotected in a separate, subsequent step using piperidine [4].
Here are common issues and evidence-based solutions to improve your synthesis yield.
| Problem Area | Specific Issue & Symptoms | Probable Cause | Recommended Solution & Optimization |
|---|
| Photocleavage | Low or incomplete peptide release from resin after UV irradiation. | • Inefficient UV light penetration/power. • Photo-quenching or side reactions. • Incompatible resin or linker. | • Optimize UV source: Use long-wave UV (300-360 nm) [1]. Ensure even irradiation. • Validate linker: Use high-efficiency linkers like 6-nitroveratryl (Nve) or 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) [1]. • Use controlled pore glass (CPG) supports for better performance in complex syntheses [2]. | | Peptide Aggregation | Slow coupling/Fmoc deprotection, low crude purity, truncated sequences. | • Hydrophobic interactions causing poor solvation of growing peptide chain. | • Change solvent: Use DMSO/NMP mixtures (e.g., 1:1) for mild deprotection and improved solvation [3]. • Elevate temperature: Perform Fmoc deprotection or coupling at 45°C to disrupt aggregates [3]. • Incorporate backbone amide linker (BAL): Frees N- and C-termini for on-resin cyclization, reducing aggregation [1]. | | Side Reactions | Multiple byproducts, reduced purity, unexpected masses in MS analysis. | • Aspartimide formation from repetitive base treatment. • Racemization during coupling. | • Use additives: Add 0.1 M HOBt to piperidine deprotection solution to suppress aspartimide and DKP formation [3]. • Optimize coupling: Use potent, low-racemization reagents like HATU or acid fluorides [3] [4]. Consider N-silylation with bis(trimethylsilyl)acetamide to prevent premature Fmoc cleavage during slow couplings [3]. | | Linker & Resin Stability | Premature cleavage, linker degradation during synthesis, undesired C-terminal modifications. | • Acidic or basic conditions used in Fmoc/tBu strategy affecting linker stability. | • Leverage acid stability: A key advantage of photolabile linkers is stability under acidic conditions (e.g., TFA for global deprotection), allowing on-resin deprotection and washing before clean photocleavage [1]. |
This protocol helps prevent aspartimide formation and ensures complete deprotection.
This protocol uses HATU, a potent coupling reagent, to drive difficult couplings to completion.
The following diagram illustrates the optimized workflow, highlighting critical control points where the troubleshooting advice is most applicable.
Q1: Why is my photocleavage yield low even with a powerful UV lamp? The efficiency of photochemical release depends heavily on the specific chemical structure of the linker. The 6-nitroveratryl (Nve) motif and its derivatives, such as the Hcnb linker, have been systematically surveyed and found to afford efficient photolytic release of peptides [1]. Ensure your linker choice is optimal. Furthermore, using a solid support like controlled pore glass (CPG) can be more effective than traditional polystyrene resins for some applications involving cleavable linkers and multi-fragment assembly [2].
Q2: How can I prevent my peptide from aggregating on the resin when using a photolabile linker? Peptide aggregation is a sequence-dependent phenomenon. Strategies include:
Q3: Can I perform global deprotection with TFA before photocleavage? Yes, this is a significant advantage of photolabile linkers. They are typically stable to acids, allowing you to perform a standard global deprotection with TFA to remove side-chain protecting groups while the peptide is still anchored to the resin. You can then wash the resin thoroughly to remove all deprotection by-products, resulting in a cleaner final product upon subsequent photocleavage [1].
The table below summarizes the core technical data for the Fmoc-Photolabile Linker (CAS 162827-98-7) for quick reference [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 162827-98-7 [1] [2] [3] |
| Molecular Formula | C₂₈H₂₈N₂O₈ [1] [2] [3] |
| Molecular Weight | 520.53 g/mol [1] [3] |
| Synonym | Fmoc-Photo-Linker [2] |
| Primary Application | Solid-phase synthesis of peptide amides [1] [2] [3] |
| Cleavage Mechanism | Photocleavage under UV light (neutral conditions) [2] |
| Key Advantage | Enables the use of various amino acid protecting groups under standard Fmoc-chemistry conditions [1] [2] |
The following diagram outlines a generalized workflow for using the Fmoc-Photolabile Linker in peptide synthesis, integrating concepts from automated and microarray platforms [4] [5].
Workflow Steps:
The unique property of photochemical cleavage makes this linker particularly valuable for specific advanced applications:
Here are solutions to some frequently encountered problems when working with photolabile linkers.
| Problem | Possible Cause | Solution |
|---|---|---|
| Incomplete Photocleavage | Insufficient UV energy; poor light penetration. | Ensure UV wavelength is optimal for the nitrobenzyl group. Agitate the resin during irradiation or use a flow reactor for better exposure [2]. |
| Low Purity or Yield | Premature hydrolysis of the linker; side reactions. | For aqueous microenvironments, consider that the carbamate-based linkers offer superior stability against hydrolysis compared to ester-based linkers [7]. |
| Difficulty with Acylation | Steric hindrance around the linker. | Newer backbone amide linkers (e.g., Hcnb) use O-to-N transacylation for more efficient loading of hindered amino acids [6]. |
The Fmoc-Photolabile Linker (also known as Fmoc-Photo-Linker) is a specialized reagent used for the solid-phase synthesis of peptide amides. Its structure is 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid (CAS 162827-98-7) [1]. Peptides are cleaved from this linker by irradiation with UV light, a mechanism that is orthogonal to acidic and basic cleavage conditions [2].
The table below outlines common side reactions in Fmoc-SPPS and their general countermeasures, which are highly relevant for syntheses using photolabile linkers.
| Side Reaction | Problem Description | Mitigation Strategies |
|---|---|---|
| Diketopiperazine (DKP) Formation [3] | Cyclization after Fmoc deprotection of dipeptide, causing cleavage from resin ester linkage | Use dipeptide building blocks; replace piperidine with TBAF; use Trt-based protection [3]. |
| Aspartimide Formation [3] [4] | Base-catalyzed cyclization at Asp residues (esp. Asp-Gly, Asp-Arg), leading to epimerization & byproducts | Use bulkier side-chain protection (e.g., OPP, OMpe) [3]; add 0.1 M HOBt to piperidine deprotection solution [4]. |
| Incomplete Fmoc Deprotection [3] | Sluggish Fmoc removal leads to truncated sequences. | Extend deprotection time or repeat step; add 1-2% DBU to piperidine solution [3]. |
| Piperidinyl-Alanine Formation [3] | Base-induced elimination in C-terminal Cys, forming dehydroalanine; piperidine addition. | Use trityl (Trt)-protected Cys (e.g., Fmoc-L-Cys(Trt)-OH) [3]. |
| Arginine Protecting Group Migration [3] | Pmc/Pbf groups from Arg can migrate to indole ring of unprotected Trp during TFA cleavage. | Use Boc-protected Trp (e.g., Fmoc-L-Trp(Boc)-OH) [3]. |
Here are detailed protocols and optimization strategies to prevent the aforementioned issues.
1. Optimized Fmoc Deprotection Protocol A robust deprotection step is crucial for preventing many side reactions.
2. Efficient Coupling to Minimize Epimerization Incomplete coupling can lead to deletion sequences and requires optimization.
3. Controlled Cleavage with UV Light The photolabile linker offers a unique advantage of spatial and temporal control.
The following diagram illustrates the core cycle of solid-phase synthesis using a photolabile linker, culminating in the UV-light-mediated cleavage.
Based on the available information, here are points to emphasize in your troubleshooting guides and FAQs:
| Problem Area | Specific Issue | Possible Cause | Suggested Solution |
|---|---|---|---|
| Linker Chemistry & Selection | Low photolytic release yield | Inefficient photolabile motif or poor light absorption [1]. | Evaluate and switch to more efficient motifs like 6-nitroveratryl (Nve) or the 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) backbone amide linker [1]. |
| Significant hydrolysis before photolysis | Linker bond is overly susceptible to water, especially in aqueous microenvironments [2]. | For aqueous environments, switch from an ester to a carbamate labile bond, which offers superior stability against hydrolysis [2]. | |
| Incompatibility with synthesis conditions | Linker is unstable during repetitive deprotection/coupling cycles [3]. | Employ a "safety-catch" linker, which remains completely stable until a specific activation step (e.g., alkylation) renders it labile [3]. | |
| Synthesis & Handling | Low acylation efficiency | Steric hindrance around the linker-bound amino ester [1]. | Use the Hcnb linker, which utilizes an O-to-N transacylation for efficient coupling, even for hindered amino esters [1]. |
| Diketopiperazine (DKP) formation | Unprotected dipeptide on resin undergoes cyclization [1]. | Employs strategies to minimize DKP: Use Emoc-amino acids with bulky side-chain protecting groups, incorporate pseudoproline dipeptides, or temporarily protect the secondary amine [1]. | |
| Premature cleavage or degradation | Accidental exposure to light during synthesis or handling [4]. | Handle all reactions and materials under low-light or amber light conditions to prevent unintended photolysis [4]. | |
| Photocleavage Process | Incomplete cleavage of the peptide | Insufficient light penetration or incorrect wavelength [2]. | Optimize light source; ensure UV wavelength matches linker's absorption profile. Consider light-scattering in solid support [2]. |
| Side reactions during photolysis | Reactive byproducts from the photocleavage reaction damage the peptide [1]. | The Hcnb linker and Nve motif are chosen partly for clean photolysis with few side reactions [1]. |
This protocol is based on the development of a photolabile backbone amide linker for synthesizing cyclic peptides and C-terminal thioesters [1].
This methodology is adapted from studies on nitrobenzyl (NB) linkers in hydrogel environments, which provide insights for solid-phase synthesis [2].
The following diagram maps the logical workflow for diagnosing and addressing low yield problems:
Q1: What are the key advantages of using a photolabile linker over traditional acid-labile linkers? Photolabile linkers offer a fully orthogonal cleavage mechanism. They are stable to acidic and basic conditions used for deprotection, allowing for global deprotection on the resin. The final cleavage is triggered by mild, reagent-free UV irradiation, which avoids contamination and is ideal for releasing acid-sensitive peptides [1] [5].
Q2: Besides the o-nitrobenzyl family, are there other promising photolabile linkers? Yes, research is exploring other motifs. For example, cobalamin (Vitamin B12) has shown promise as a platform for photorelease. Its Co-alkyl bonds are photolabile, and its absorption can be tuned to longer, tissue-penetrating wavelengths, which is beneficial for drug delivery applications [4]. The p-oxyphenacyl (Op) and α-methyl-p-oxyphenacyl (Mop) motifs are also mentioned in surveys of photolabile groups [1].
Q3: My peptide contains cysteine. Are there any special considerations? The primary consideration would be the potential for the thiol group to interact with radical intermediates generated during the photocleavage of some linkers. Using a linker known for clean photolysis with minimal side reactions, like the Hcnb linker, is recommended [1]. Ensure the cysteine side chain is properly protected with a group stable to your synthesis and cleavage conditions (e.g., a group removable by the same UV light, if orthogonality is desired).
What is the Fmoc-Photolabile Linker and what is its primary application? The Fmoc-Photolabile Linker (CAS 162827-98-7) is a specialized chemical tool used in Solid-Phase Peptide Synthesis (SPPS). Its main application is in the synthesis of C-terminal peptide amides [1] [2] [3]. It allows for the final peptide to be cleaved from the solid support using UV light under neutral conditions, which is orthogonal to most other chemical deprotection methods [4].
Is the this compound compatible with standard amino acid protecting groups? Yes, a key advantage of the this compound is its excellent compatibility with a wide variety of standard amino acid protecting groups used in Fmoc-SPPS [1] [2] [3]. The photolytic cleavage mechanism is chemically orthogonal to the acid- and base-labile protecting groups commonly employed. The table below summarizes the compatibility with major protecting group classes.
| Protecting Group Class | Cleavage Condition | Orthogonality with this compound |
|---|---|---|
| Temporary α-Amino Protection (e.g., Fmoc) | Base (e.g., Piperidine) [5] | Fully Orthogonal [4] |
| Permanent Side-Chain Protection (e.g., tBu, Trt, Pbf) | Strong Acid (e.g., 95% TFA) [6] | Fully Orthogonal [4] |
| Semi-Permanent Protection (e.g., Mtt, Mmt, Dde) | Mild Acid (1% TFA) or Hydrazine [6] | Fully Orthogonal [4] |
| Safety-Catch Linkers | Requires activation (e.g., alkylation) before cleavage [7] | Fully Orthogonal [4] |
Problem: Inefficient or Incomplete Photocleavage
Problem: Side Reactions During Peptide Chain Elongation
Problem: Low Yield of Final Peptide Amide
The following diagram illustrates the general sequence of a peptide synthesis experiment using the Fmoc-Photolabile Linker, from initial setup to final cleavage.
A significant advantage of orthogonal linkers like the this compound is enabling complex on-resin strategies. This is crucial for introducing fluorescent dyes or other probes before final cleavage [6].
The table below summarizes the key characteristics of each method based on comparative photochemistry studies.
| Parameter | Batch Photoreactor | Flow Photoreactor |
|---|---|---|
| Typical Yield | Comparable to flow for most reactions [1] [2]. | Comparable to batch for most reactions [1] [2]. |
| Productivity | Good; benchmark for comparison. | Varies with reactor design; can be ±20% compared to batch [1]. |
| Setup & Operation | Generally easier and less expensive to set up [3]. | Can be more complex but allows for automation [3]. |
| Process Safety | Larger reaction volume at once [3]. | Safer; smaller reaction volume at any given time [3]. |
| Ideal For | Initial experiments, multiple parallel reactions, or working with solids [3]. | Scale-up, automation, and enhanced process safety [3]. Excellent for photochemistry due to uniform light penetration [3]. |
| Light Penetration | Can be inefficient in large vessels due to light attenuation. | Excellent; narrow tubing ensures full irradiation of the reaction mixture [3]. |
The following diagrams outline the core experimental workflows for both cleavage methods.
Here are solutions to common problems encountered during this compound cleavage.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Incomplete Cleavage | • Insufficient UV light penetration. • Incorrect wavelength. • Short irradiation time. | • (Batch) Ensure vigorous stirring. (Flow) Ensure proper resin packing. • Verify UV lamp emits at ~305 nm [4]. • Increase irradiation time; run analytical control. | | Low Yield or Purity | • Peptide aggregation on resin. • Side reactions during cleavage. | • (Flow) Use heated reactor to prevent aggregation [5]. • Ensure neutral conditions during photocleavage [6]. | | Inefficient Scale-Up | • Using batch method for large-scale production. | • Switch to flow chemistry for more straightforward scale-up without re-optimization [3] [5]. |
Q1: What is the primary application of this compound?
Q2: My peptide sequence is prone to aggregation. Which method is better?
Q3: How do I decide between batch and flow for a new peptide?
This guide synthesizes information from product specifications [6], a direct comparative study of photochemical methods [1] [2], and general texts on flow and batch chemistry [3]. A key point to note is that the comparative study concluded that for many photoreactions, the choice between batch and flow is not clear-cut and should be made on a case-by-case basis [2].
Beyond the basic characteristics, the choice between ONB and coumarin linkers depends heavily on the specific requirements of your experiment, particularly concerning stability and release kinetics.
| Comparison Area | o-Nitrobenzyl (ONB) Linkers | Coumarin Linkers |
|---|---|---|
| Stability & Hydrolysis | Varies significantly with the labile bond. NB-esters can show appreciable hydrolysis under physiological conditions, while NB-carbamates offer superior stability [1]. | Generally exhibit good stability under physiological conditions, allowing for precise spatial and temporal control [2]. |
| Release Kinetics & Efficiency | Kinetics can be slower and photochemical efficiency lower. The rate is highly dependent on the specific NB derivative and its microenvironment [3]. | Known for fast release rates and high photochemical efficiency ("clean and efficient photorelease") [2]. |
| Biocompatibility | Cleavage products are generally considered biocompatible for in vitro cell culture, but UV light exposure requires careful management [3]. | Often derived from natural compounds, they possess outstanding biocompatibility and low toxicity, which is a significant advantage [2]. |
To help you integrate these linkers into your research, here are detailed methodologies for two key applications cited in the literature.
This protocol, adapted from a study on surface micropatterning, details how to create spatially controlled patterns of biomolecules [3].
This workflow for patterning bioactive molecules using a photocleavable linker can be visualized as follows:
This methodology, derived from a study that systematically compared different ONB labile bonds, is crucial for designing stable, photodegradable hydrogels [1].
To objectively compare the efficiency of an Fmoc-photo-linker under different UV sources, you would need to design an experiment that controls for several variables. The core comparison should be based on the cleavage yield and reaction time achieved by different light sources.
The table below outlines the key experimental parameters to define and measure.
| Parameter | Description & Measurement |
|---|---|
| UV Source Type | Light-Emitting Diodes (LEDs) vs. traditional lamps (e.g., medium-pressure mercury lamps). [1] |
| Wavelength (nm) | Precise emission peak and bandwidth (e.g., 365 nm LED vs. a broadband lamp filtered at 365 nm). |
| Light Intensity | Power output (in mW/cm²) at the sample site, measured with a radiometer. |
| Cleavage Yield | Percentage of the target molecule released from the solid support, analyzed by HPLC. |
| Reaction Time | Time required to reach ≥95% cleavage yield. |
| Byproduct Formation | Presence and quantity of any undesirable side products, analyzed by HPLC-MS. |
The following workflow, applicable to various UV sources, can serve as a template for generating comparable data. You would repeat this protocol for each light source you wish to test.
The most common and powerful techniques for assessing peptide purity and identity are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). These are often used in combination for confirmation.
| Technique | Primary Role in Validation | Key Metric | Experimental Consideration |
|---|---|---|---|
| Mass Spectrometry (MS) | Confirms peptide identity and mass. Detects byproducts with different mass (e.g., aspartimide formation, -18 Da) [1] [2]. | Mass-to-charge ratio (m/z) compared to theoretical mass. | Essential for detecting impurities that are chromatographically similar to the target peptide [2]. |
| Liquid Chromatography (HPLC) | Assesses purity and separates the target peptide from impurities or side-products [3] [2]. | Retention time and peak area/percentage. | A pure peptide shows a single, sharp peak. Multiple peaks indicate a mixture requiring further purification. |
| Coupling MS with Chromatography (LC-MS) | Provides a comprehensive profile by combining separation (HPLC) with identification (MS). | Co-analysis of chromatographic and mass data. | The gold-standard method for a complete analysis of peptide purity and identity [1]. |
The following diagram outlines the key steps involved in validating your peptide after cleavage, from preparation to data analysis.
A critical part of validation is identifying and mitigating common side reactions during synthesis and cleavage.
When comparing linker performance, metrics such as cleavage rate and yield are critical. The following table consolidates experimental data from research studies, providing a direct comparison of different linkers.
| Linker Name / Type | Modification / Key Feature | Experimental Context | Reported Performance |
|---|---|---|---|
| o-Nitrobenzyl (Linker 4) [1] | Basic structure | Model study in solution (Boc-Phe-Gly-OMe) | "Modest rates of cleavage" [1]. |
| Veratryl-based (Linker 13a) [1] | Two alkoxy groups on benzene ring | Model study in solution (Boc-Phe-Gly-OMe) | "Increased the rate of cleavage dramatically" [1]. |
| Veratryl-based (Linker 13b) [1] | Additional benzylic methyl group | Model study in solution (Boc-Phe-Gly-OMe) | Rate increased by "an additional 5 fold" vs. 13a [1]. |
| o-Nitrobenzyl (Linker 8) [2] | Basic structure for free reducing end | Automated Glycan Assembly (Tetra-mannose) | Low yield (22%), poor photolytic efficiency [2]. |
| Methyl-6-Nitroveratryl (MeNV, Linker 5) [2] | α-methyl + two methoxy groups for free reducing end | Automated Glycan Assembly (Tetra-mannose) | High and consistent yield (65-70%); top performer [2]. |
| Hcnb Linker [3] | 6-nitroveratryl-based backbone amide linker | Solid-phase peptide synthesis (cyclic peptides) | High loading, acylation, and cleavage yields; acid-stable [3]. |
The experimental protocol for using and evaluating photolabile linkers generally follows a standard workflow, which can be visualized below.
Here are the key methodological details for the critical steps:
Photocleavage Setup: Cleavage is typically performed at 365 nm [1]. While simple batch irradiation with a benchtop LED lamp is common, it can suffer from slow or incomplete cleavage due to light scattering and absorption in suspension [4]. For better results, consider:
Stability and Orthogonality: A major advantage of advanced photolabile linkers like the Hcnb and MeNV types is their stability to a wide range of conditions [3] [2]. This allows for:
Your choice of linker should be guided by the specific demands of your synthesis project.
A key study investigated how the labile bond chemistry in nitrobenzyl (NB) linkers influences their degradation within hydrogel networks [1]. The quantitative findings are summarized below.
| Linker Type | Photolysis Rate | Hydrolytic Stability | Key Characteristics |
|---|---|---|---|
| NB-Ester | Significant | Low (significant hydrolysis) | Dual degradation mode; less predictable for long-term applications [1]. |
| NB-Amide | Decreased in hydrogel | Moderate | Photolysis rate can be 3- to 10-fold slower than NB-Ester in solid-phase [1]. |
| NB-Carbonate | Information Not Provided | Information Not Provided | Newly synthesized as an alternative to esters and amides [1]. |
| NB-Carbamate | Superior light responsiveness | High (resistant to hydrolysis) | Provides orthogonal light-only control; ideal for stable, on-demand release [1]. |
The data in the table above comes from a well-defined experimental system. Here is the methodology that supports the comparison:
The workflow below summarizes the experimental approach used in this study.
Since a direct kinetic comparison of Fmoc-photo-linkers is not publicly available, you may need to generate this data to create a authoritative guide. Here is a potential pathway:
The core principle of a photolabile linker is its orthogonality to the standard chemical conditions used in Fmoc-SPPS.
The table below summarizes how different linker classes compare based on their cleavage conditions and orthogonality.
| Linker Type | Cleavage Mechanism | Compatibility & Key Features | Orthogonality Scheme |
|---|---|---|---|
| Photolabile Linker | UV light, neutral conditions [1] | Orthogonal to standard Fmoc chemistry; ideal for sensitive peptides [1] | Three-orthogonal [2] |
| Safety-Catch Linker | Requires activation (e.g., alkylation) before cleavage with nucleophiles [2] | Stable until activation; enables Boc and Fmoc strategy combination [2] | Safety-Catch [2] |
| Benzyl Alcohol-type (e.g., Wang) | Acidolysis (e.g., TFA) [4] | Standard for peptide acids; can cause racemization for C-terminal Cys/His [4] | Bis-orthogonal [2] |
| Trityl-type (e.g., 2-Chlorotrityl) | Mild acidolysis (e.g., dilute TFA) [4] | Minimal racemization; for peptide acids and protected fragments [4] | Three-orthogonal (pseudo) [2] |
The following diagram illustrates the logical relationship and orthogonality of these linker systems within the Fmoc-SPPS strategy.
While the foundational principles are clear, creating a detailed comparison guide with supporting experimental data requires information that is not available in the current search results. Key data gaps include:
To compile the robust, data-driven guide you require, I suggest you take the following steps:
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